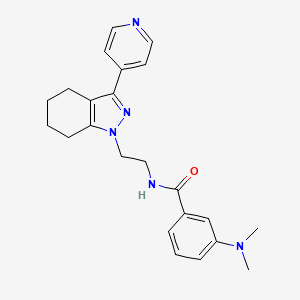

![molecular formula C19H35BrO2Si2 B2405304 4-(溴甲基)-1,2-双[(叔丁基二甲基甲硅烷基)氧基]苯 CAS No. 161688-42-2](/img/structure/B2405304.png)

4-(溴甲基)-1,2-双[(叔丁基二甲基甲硅烷基)氧基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

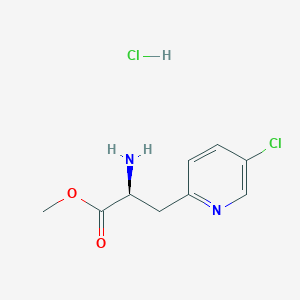

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is a complex organic compound. It features a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring . This compound is part of a class of chemicals known as organobromine compounds, which are used as standard reagents in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is characterized by a benzene ring substituted with a bromomethyl group and two tert-butyldimethylsilyl groups . The exact molecular weight and other structural details would require more specific information or research .Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on the specific conditions and reagents used. As an organobromine compound, it could participate in various organic reactions, such as substitution or coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact molecular structure. For instance, a related compound, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .科学研究应用

化学合成和反应

卤素-金属交换: 使用叔丁基锂和三甲基甲硅烷基三氟甲磺酸盐,从 1,2-二溴苯合成 1,2-双(三甲基甲硅烷基)苯的高产率合成已被报道。研究表明,1,2-二锂苯不是此反应中的中间体,而是发生了溴-锂交换和随后的衍生化反应序列 (Bettinger & Filthaus, 2007)。

1,2-双(三甲基甲硅烷基)苯的功能化: 以 1,2-双(三甲基甲硅烷基)乙炔/5-溴吡喃-2-酮或 1,2-双(三甲基甲硅烷基)苯/双(邻苯二甲酸二酯)二硼烷为原料,开发了功能化 4-R-1,2-双(三甲基甲硅烷基)苯的有效途径。这些途径包括钴催化的 Diels-Alder 环加成反应和铱介导的 C-H 活化 (Reus et al., 2012)。

有机金属和催化研究

1,2-双(三甲基甲硅烷基乙炔基)苯的氢铝化和氢镓化: 本研究探讨了 1,2-双(三甲基甲硅烷基乙炔基)苯与二叔丁基铝和二叔丁基镓氢化物的处理。它导致形成分子胶囊,其中包含两个铝或镓原子,由三个 1,2-双(三甲基甲硅烷基乙烯基)苯间隔物桥接,形成独特的分子结构 (Uhl et al., 2010)。

聚合物和材料科学

邻位连接聚酰胺的合成: 由 4-叔丁基-1,2-双(4-羧基苯氧基)苯和 1,2-双(4-氨基苯氧基)-4-叔丁基苯合成具有柔性主链醚键和邻苯亚甲基单元的聚酰胺。这些聚酰胺表现出高热稳定性,并且易溶于各种极性溶剂,为各种工业应用提供了巨大的潜力 (Hsiao, Yang & Chen, 2000)。

作用机制

安全和危害

The safety and hazards associated with “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact properties and how it is handled. For instance, a related compound, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, is considered hazardous and can cause serious eye damage .

未来方向

The future directions for “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” could involve its use in the synthesis of biologically active natural products. For instance, a related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to natural products like Indiacen A and Indiacen B .

属性

IUPAC Name |

[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYOXSZCAQROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

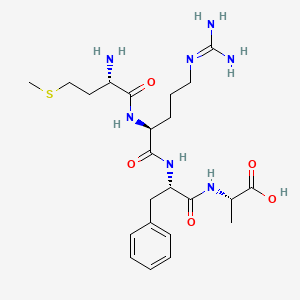

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)

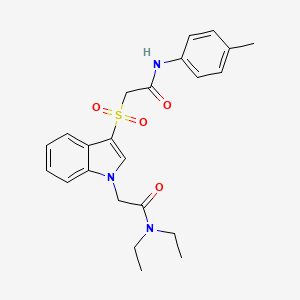

![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)

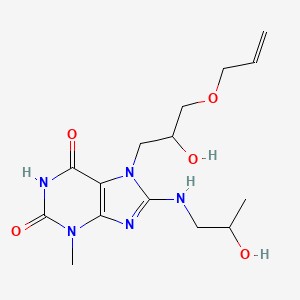

![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)

![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)

![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)

![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)